6,7-Dimethylquinoline-3-carboxylic acid
Description
Significance of Quinoline (B57606) Carboxylic Acid Scaffolds in Heterocyclic Chemistry
The quinoline ring system, particularly when functionalized with a carboxylic acid group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. rsc.org The unique structure of quinoline, which features a fused benzene (B151609) and pyridine (B92270) ring, allows for functionalization at numerous positions, making it a versatile building block for designing new therapeutic agents. orientjchem.org
Quinoline carboxylic acid derivatives have been extensively studied and are central to the development of drugs with diverse pharmacological effects, including:
Antimicrobial and Antibacterial Activity: The fluoroquinolone class of antibiotics, such as ciprofloxacin, is a prime example of the successful application of this scaffold in combating bacterial infections. rsc.org
Antimalarial Agents: Historically and currently, quinoline-based compounds are mainstays in malaria chemotherapy. researchgate.net
Anticancer Properties: Certain derivatives have shown the ability to inhibit cancer cell proliferation and are effective against various cancer cell lines, including breast, prostate, and colon cancer. nih.govmdpi.com
Anti-inflammatory and Antioxidant Effects: Research has revealed that some quinoline carboxylic acids possess significant anti-inflammatory and antioxidant capabilities. nih.gov
Enzyme Inhibition: These scaffolds have been successfully used to design potent inhibitors for specific enzymes, such as alkaline phosphatases and dihydroorotate (B8406146) dehydrogenase. nih.govrsc.org
The carboxylic acid group is particularly important as it can participate in crucial hydrogen bonding and salt bridge interactions within biological targets, enhancing the binding affinity and efficacy of the molecule. nih.gov
Historical Context of Quinoline-Based Compound Research
The history of quinoline is deeply intertwined with the development of modern medicine, particularly in the fight against infectious diseases. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.org However, its medicinal importance was recognized even earlier, albeit unknowingly, through the use of cinchona bark to treat malaria. globalresearchonline.net
A pivotal moment came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine (B1679958), from cinchona bark. researchgate.netglobalresearchonline.net Quinine, a quinoline derivative, became the primary treatment for malaria for over a century. researchgate.net The success of quinine spurred further research into synthetic quinoline compounds.
During the 20th century, significant advancements were made. German scientists synthesized Resochin (chloroquine) in 1934, a 4-aminoquinoline (B48711) that became a vital antimalarial drug after World War II. mmv.org This period saw the development of other important quinoline antimalarials like primaquine (B1584692) and amodiaquine, fundamentally altering malaria treatment and prophylaxis. researchgate.netglobalresearchonline.net The discovery of nalidixic acid in the 1960s, a quinolone antibiotic, opened another major chapter, leading to the development of the highly successful fluoroquinolone class of antibacterials. rsc.org
| Year | Event | Significance |
| 1820 | Quinine isolated from Cinchona bark. researchgate.netglobalresearchonline.net | First effective treatment for malaria. globalresearchonline.net |
| 1834 | Quinoline first isolated from coal tar. rsc.org | Marked the chemical discovery of the core scaffold. |
| 1934 | Chloroquine (B1663885) synthesized. mmv.org | Became a cornerstone of malaria treatment for decades. mmv.org |
| 1940s | Introduction of synthetic quinolines like chloroquine for widespread use. globalresearchonline.net | Revolutionized malaria prophylaxis and therapy. globalresearchonline.net |
| 1962 | Nalidixic acid (a quinolone) discovered. | Paved the way for modern quinolone antibiotics. |
| This table highlights select major milestones in the history of quinoline research. |
Scope and Research Focus of 6,7-Dimethylquinoline-3-carboxylic Acid Studies
Specific, in-depth research focused exclusively on this compound is limited in publicly available literature. The compound is primarily categorized and supplied as a versatile small molecule scaffold for laboratory and research use, particularly in early-stage drug discovery and proteomics research. cymitquimica.com
The primary research focus for this compound is its role as a building block or intermediate. Chemical suppliers note that it is intended for "early discovery researchers," who can use it to synthesize more complex molecules. The rationale for its use in research is based on the proven success of the broader quinoline carboxylic acid scaffold. rsc.orgorientjchem.org Scientists may acquire this specific derivative to:
Explore Structure-Activity Relationships (SAR): By incorporating the 6,7-dimethyl substitution pattern, researchers can investigate how these specific methyl groups influence the biological activity of a final compound compared to other substitution patterns.
Synthesize Novel Derivatives: It serves as a starting material for creating new chemical entities that can be screened for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. ontosight.ai
Develop Chemical Libraries: The compound can be included in combinatorial chemistry libraries to screen against a wide range of biological targets to identify new lead compounds.
While direct biological activity data for this compound is not extensively documented, its value lies in its potential to contribute to the development of new, patentable, and potentially therapeutic agents based on the well-established quinoline framework.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-9-5-10(12(14)15)6-13-11(9)4-8(7)2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIIXYYIBFANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589121 | |
| Record name | 6,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-50-6 | |
| Record name | 6,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948294-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Synthesis of 6,7 Dimethylquinoline 3 Carboxylic Acid and Its Derivatives
Established Synthetic Routes for Quinoline-3-carboxylic Acids
Several classical and modern synthetic strategies are employed for the construction of the quinoline-3-carboxylic acid scaffold. These methods often involve the condensation of aniline (B41778) derivatives with carbonyl compounds, followed by cyclization.
Pfitzinger Condensation Strategies
The Pfitzinger reaction, a powerful method for synthesizing quinoline-4-carboxylic acids, can be adapted to produce quinoline-3-carboxylic acid derivatives. wikipedia.orgrsc.org The classical Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgrsc.org
For the synthesis of 6,7-Dimethylquinoline-3-carboxylic acid, the logical starting material would be 6,7-dimethylisatin. The general mechanism proceeds via the base-catalyzed hydrolysis of the isatin derivative to an isatinic acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group, such as pyruvate, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline (B57606) ring system. wikipedia.org
Reaction Scheme: Pfitzinger Condensation
Factors influencing the success of the Pfitzinger condensation include the nature of the base, the reactivity of the carbonyl compound, and the reaction temperature. While traditionally strong bases like potassium hydroxide (B78521) are used, modifications using milder conditions or different condensing agents have been explored to improve yields and substrate scope. researchgate.netijsr.net
| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference(s) |
| Isatin | Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgrsc.org |
| 6,7-Dimethylisatin | Pyruvic acid derivative | Base | This compound derivative | Inferred from wikipedia.orgresearchgate.net |
Friedländer Quinoline Synthesis Adaptations
The Friedländer synthesis is another cornerstone in quinoline chemistry, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. organic-chemistry.org To synthesize this compound via this route, 2-amino-4,5-dimethylbenzaldehyde (B6164691) would be a key starting material.
The reaction mechanism involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration to form the quinoline ring. researchgate.net The choice of catalyst (acidic or basic) can significantly influence the reaction rate and yield. Modern adaptations often employ microwave irradiation to accelerate the reaction and improve efficiency. nih.gov
Reaction Scheme: Friedländer Synthesis
A significant challenge in the Friedländer synthesis can be the availability and stability of the required 2-aminoaryl aldehyde or ketone precursors. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference(s) |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | researchgate.net |
| 2-Aminoaryl ketone | α-Methylene ketone | Acid or Base | Substituted Quinoline | organic-chemistry.org |
| 2-Amino-4,5-dimethylbenzaldehyde | Diethyl malonate | Acid or Base | Ethyl 6,7-dimethylquinoline-3-carboxylate | Inferred from organic-chemistry.orgresearchgate.net |
Vilsmeier-Haack Reaction Pathways and Modifications
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org It can also be utilized for the synthesis of quinolines. The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org
In the context of quinoline synthesis, an N-arylacetamide can undergo cyclization under Vilsmeier-Haack conditions to yield a 2-chloro-3-formylquinoline. For the synthesis of a 6,7-dimethyl substituted analog, N-(3,4-dimethylphenyl)acetamide would be the appropriate starting material. The resulting 2-chloro-3-formyl-6,7-dimethylquinoline can then be further oxidized to the corresponding carboxylic acid.
Reaction Scheme: Vilsmeier-Haack Reaction
This pathway provides a functionalized quinoline core that can be further modified. The chloro and formyl groups offer handles for subsequent chemical transformations. ijsr.netnih.gov
| Substrate | Reagents | Intermediate Product | Final Product | Reference(s) |
| N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinoline | 2-Chloroquinoline-3-carboxylic acid (after oxidation) | ijsr.netnih.gov |
| N-(3,4-dimethylphenyl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-6,7-dimethylquinoline | This compound derivative | Inferred from ijsr.netnih.gov |
Annulation Reactions and Catalytic Approaches
Modern synthetic chemistry has seen a surge in the development of catalytic annulation reactions for the construction of heterocyclic systems, including quinolines. mdpi.com These methods often offer advantages in terms of efficiency, atom economy, and milder reaction conditions compared to classical methods.
One such approach involves the [4+2] annulation of 2-azidobenzaldehydes with various coupling partners. nih.gov Another strategy is the catalytic annulation of anilines with alkynes or other C2 synthons. For the synthesis of this compound, this would involve the reaction of 3,4-dimethylaniline (B50824) with a suitable three-carbon building block under catalytic conditions. Various transition metal catalysts, including those based on rhodium, ruthenium, and copper, have been shown to be effective in promoting such cyclizations. mdpi.com Molecular ferroelectric crystals have also been explored as catalysts for the annulation of anilines and terminal alkynes to form quinolines. nih.gov
| Reactant 1 | Reactant 2 | Catalyst Type | Product | Reference(s) |
| 2-Azidobenzaldehyde | Alkyne | Transition Metal | Quinoline derivative | nih.gov |
| Aniline | Terminal Alkyne | Molecular Ferroelectric Crystal | 3-Arylquinoline | nih.gov |
| 3,4-Dimethylaniline | Propiolic acid derivative | Transition Metal | This compound derivative | Inferred from mdpi.com |
Diastereoselective Synthesis Approaches for Related Chiral Analogs
The synthesis of chiral quinoline analogs, particularly those with stereocenters in a reduced ring system like tetrahydroquinolines, is of great interest for pharmaceutical applications. Diastereoselective synthesis aims to control the formation of specific stereoisomers.
While specific diastereoselective syntheses for chiral analogs of this compound are not extensively documented, general strategies for the diastereoselective synthesis of tetrahydroquinoline derivatives can be considered. One approach involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, which has been shown to proceed with high diastereoselectivity. frontiersin.org Another method involves the catalytic reduction of a cyclic imine precursor, where the stereochemistry is directed by existing functional groups on the molecule. nih.gov Furthermore, chemo-enzymatic cascade reactions employing D-amino acid oxidase have been used for the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, a structurally related class of compounds, to obtain enantiomerically pure products. aiche.org
A study on the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related chiral analog, utilized a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, with stereoselectivity directed by a chiral amine component. mdpi.com These principles could potentially be adapted for the synthesis of chiral analogs of this compound.
Optimization of Synthetic Pathways
The optimization of synthetic routes is crucial for improving reaction yields, reducing reaction times, minimizing by-product formation, and developing more environmentally benign processes. For the synthesis of quinoline-3-carboxylic acids, several optimization strategies have been explored.
In the context of the Friedländer synthesis , optimization has been achieved through the use of microwave irradiation, which can dramatically reduce reaction times from days to minutes and significantly increase yields. nih.gov The use of neat acetic acid as both a solvent and a catalyst offers a greener alternative to stronger acids and harsh conditions. nih.gov Furthermore, polymer-supported catalysts and the use of green solvents like water have been investigated to improve the environmental footprint and facilitate catalyst recovery and reuse. nih.gov
For the Pfitzinger reaction , optimization can involve the use of microwave irradiation to accelerate the reaction and enable selective decarboxylation to yield quinoline-4-carboxylic acids. The use of enaminones as an alternative to 1,3-dicarbonyl compounds has been shown to improve the yield and practicality of the reaction. researchgate.net
Catalytic approaches are inherently amenable to optimization. The screening of different metal catalysts, ligands, and reaction conditions (temperature, solvent, pressure) is a standard practice to identify the most efficient system. The development of reusable and highly active catalysts is a key goal in this area. nih.gov
General Optimization Parameters:
| Parameter | Objective | Examples |
| Catalyst | Increase reaction rate and selectivity, enable milder conditions. | Transition metal complexes, solid-supported catalysts, organocatalysts. |
| Solvent | Improve solubility, influence reaction rate, enable greener process. | Green solvents (water, ethanol), solvent-free conditions. |
| Temperature | Control reaction rate and selectivity. | Microwave heating for rapid synthesis, lower temperatures for improved selectivity. |
| Reactant Ratios | Maximize conversion of limiting reagent, minimize side reactions. | Stoichiometric adjustments based on mechanistic understanding. |
| Work-up Procedure | Simplify purification, improve isolated yield. | Crystallization, extraction with environmentally friendly solvents. |
By systematically investigating these parameters for the synthesis of this compound, it is possible to develop a more efficient, cost-effective, and sustainable manufacturing process.
Catalyst and Solvent Selection for Enhanced Efficiency
In related syntheses of quinoline derivatives, palladium-on-carbon (Pd/C) is a common catalyst used for hydrogenation steps, for example, in the reduction of a nitro group on a precursor molecule before the formation of the quinoline ring. chemicalbook.com The efficiency of such catalytic processes is highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) being a frequently used medium. chemicalbook.com
For the conversion of the carboxylic acid group to esters or amides, the choice of solvent is equally important. Dimethylformamide (DMF) is a common solvent for amide coupling reactions, facilitating the dissolution of the carboxylic acid and coupling reagents. lookchem.com More sustainable and green chemistry approaches advocate for the use of solvents like dimethyl carbonate (DCM) in esterification reactions. rsc.org The selection is often a balance between reaction efficiency, solubility of reactants, and environmental considerations.
Table 1: Solvent and Catalyst Selection in Quinoline Synthesis and Derivatization
| Synthetic Step | Catalyst/Reagent | Solvent | Purpose | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | 5% Pd/C | Tetrahydrofuran (THF) | Precursor synthesis for ring formation. | chemicalbook.com |
| Amide Coupling | EDC/HOBt | Dimethylformamide (DMF) | Formation of carboxamide derivatives from the carboxylic acid. | lookchem.com |
| Steglich-type Esterification | Mukaiyama's reagent | Dimethyl Carbonate (DMC) | A greener alternative for ester synthesis. | rsc.org |
Yield and Purity Optimization Techniques
Optimizing yield and purity is a central goal in the synthesis of this compound and its derivatives. This is achieved by carefully controlling reaction parameters and employing effective purification methods.
Reaction conditions such as temperature, reaction time, and the stoichiometry of reactants are primary factors. For instance, in the synthesis of 6,7-dimethoxy-quinoline-2-carboxylic acid, a related compound, the reaction temperature is maintained at 60-65 °C for several hours to ensure the completion of the reaction. chemicalbook.com Following the reaction, pH adjustment is a critical step to precipitate the product from the aqueous solution, directly impacting the isolated yield. chemicalbook.com
Purification of the final compounds and intermediates is essential for achieving high purity. Common techniques include:
Recrystallization: This is a standard method for purifying solid products. The choice of solvent is critical to ensure the compound is soluble at high temperatures and insoluble at low temperatures, allowing for the removal of impurities.
Column Chromatography: This technique is used for the purification of more complex mixtures or when recrystallization is not effective. It allows for the separation of compounds based on their differential adsorption to a stationary phase.
Precipitation: As mentioned, controlled precipitation by adjusting the pH of the reaction mixture is an effective way to isolate the carboxylic acid product. chemicalbook.com The crude product is often washed with water or other solvents to remove residual impurities.
In the synthesis of carboxamide derivatives, the reaction mixture is often poured into ice water to precipitate the product, which can then be collected by filtration. lookchem.com This straightforward workup procedure contributes to an efficient purification process.
Scalability Considerations in Process Development
Scaling up the synthesis of a chemical compound from laboratory-scale to industrial production introduces a new set of challenges. While specific scalability data for this compound is not available, general principles of process chemistry for quinoline synthesis are applicable.
Key considerations for scalability include:
Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents becomes a major factor. Expensive reagents that are feasible for small-scale synthesis may be prohibitive for large-scale production.
Process Safety: Reactions that are safe on a small scale may pose significant hazards on a larger scale. For example, highly exothermic reactions require careful thermal management to prevent runaways. The use of flammable solvents or hazardous reagents requires robust safety protocols and specialized equipment.
Waste Management: The environmental impact of the process is a significant consideration. The development of greener synthetic routes that minimize waste and use less hazardous substances is a key goal in modern process chemistry. rsc.org
For example, the use of high-boiling point solvents like diphenyl ether for cyclization might be problematic on a large scale due to the high energy input required and potential decomposition at high temperatures. Similarly, chromatographic purification is often avoided in large-scale processes due to the high solvent consumption and cost, with a preference for crystallization.
Targeted Synthesis of this compound Analogs
The synthesis of analogs of this compound is crucial for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. This involves the targeted introduction of various substituents and functional groups onto the quinoline scaffold.
Strategies for Introducing Methyl Substituents at Positions 6 and 7
The most direct and common strategy for introducing substituents on the benzo portion of the quinoline ring is to start with a correspondingly substituted aniline. To obtain the 6,7-dimethyl substitution pattern, the synthesis would typically begin with 3,4-dimethylaniline. This precursor already contains the required methyl groups in the correct positions relative to the amine group, which will become part of the final quinoline ring system.
Several classic quinoline synthesis reactions can be employed using 3,4-dimethylaniline as the starting material:
Gould-Jacobs Reaction: This reaction involves the condensation of 3,4-dimethylaniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis to yield the desired 6,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid. Further chemical modifications would be needed to remove the 4-hydroxy group if required.
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, in this case, 3,4-dimethylaniline, under acidic conditions. The choice of the unsaturated carbonyl compound would determine the substituents on the pyridine (B92270) part of the quinoline ring.
These methods provide reliable access to the core 6,7-dimethylquinoline (B181126) structure, upon which further modifications can be made.
Synthesis of Esters and Carboxamide Derivatives
The carboxylic acid group at the C-3 position is a versatile handle for derivatization, most commonly to form esters and amides.
Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A more modern and mild approach is the Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Greener alternatives using reagents like Mukaiyama's reagent in solvents such as dimethyl carbonate have also been developed. rsc.org
Carboxamide Synthesis: The synthesis of carboxamides is a common strategy in medicinal chemistry to modify the properties of a lead compound. mdpi.comnih.gov This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. The reaction requires the activation of the carboxylic acid, which is commonly done using coupling reagents. A widely used combination is EDC in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com Triethylamine is often added as a base to neutralize the acid formed during the reaction. lookchem.com This method is efficient and tolerates a wide range of functional groups on both the quinoline and amine components.
Table 2: Common Reagents for Ester and Amide Synthesis from Quinoline-3-carboxylic Acids
| Derivative | Method | Key Reagents | Reference |
|---|---|---|---|
| Esters | Steglich Esterification | Alcohol, EDC, DMAP | rsc.org |
| Carboxamides | Amide Coupling | Amine, EDC, HOBt, Triethylamine | lookchem.com |
Introduction of Diverse Functional Groups for Structure-Activity Probing
To probe the structure-activity relationships (SAR) of this compound, a variety of functional groups can be introduced at different positions of the quinoline ring. SAR studies have identified that specific substitutions on the quinoline ring are critical for biological activity. nih.gov
The synthetic strategies often focus on:
Modification of the Carboxamide Group: As described above, a wide array of amines can be used to generate a library of carboxamide derivatives. lookchem.commdpi.com This allows for the exploration of different substituents on the amide nitrogen, which can influence properties like solubility, hydrogen bonding capacity, and interaction with biological targets. For example, in the development of cholesteryl ester transfer protein (CETP) inhibitors, various substituted amines were coupled to a quinoline-3-carboxylic acid core to optimize potency. mdpi.com
Substitution on the Benzo Ring: While the core compound is 6,7-dimethylated, analogs with other substituents at these or other positions (e.g., C-5 or C-8) could be synthesized to understand the importance of the methyl groups. This would typically require starting from different aniline precursors. For instance, introducing fluorine or chlorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. mdpi.com
Substitution at the C-2 Position: The C-2 position of the quinoline ring is another common site for modification. Bulky hydrophobic substituents at the C-2 position have been found to be important for the activity of some quinoline carboxylic acid inhibitors. nih.gov These groups can be introduced by using different starting materials in the quinoline synthesis, for example, by using a β-keto ester other than ethyl acetoacetate (B1235776) in a Combes-type synthesis.
By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the SAR for this class of compounds.
Chemical Derivatization Strategies and Analogue Design
Strategic Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a critical functional handle for derivatization. Its acidic proton and carbonyl carbon are reactive sites for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Esterification of the carboxylic acid is a common strategy to mask the polar acidic group, thereby increasing the lipophilicity of the molecule. This modification can enhance cell membrane permeability and alter the pharmacokinetic profile of the parent compound. The process typically involves reacting the carboxylic acid with an alcohol under acidic conditions. rsc.org Density functional theory (DFT) calculations suggest that this reaction proceeds through the formation of a highly active acylium ion intermediate following protonation of the carboxylic acid's hydroxyl group. rsc.org
The reverse reaction, hydrolysis, can regenerate the active carboxylic acid form in vivo through the action of esterase enzymes. This ester-to-acid conversion makes ester derivatives effective prodrugs. The rate of hydrolysis, and thus the rate of active drug release, can be controlled by varying the steric and electronic nature of the alcohol used in the ester's formation. For instance, bulkier alcohol groups can sterically hinder enzyme access, leading to slower hydrolysis rates.
The synthesis of ester derivatives of related heterocyclic carboxylic acids, such as coumarin-3-carboxylic acid, has been achieved through methods like Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This mild method is efficient for coupling carboxylic acids with various alcohols. mdpi.com
Transforming the carboxylic acid into an amide is another key strategy to diversify the structure and modulate biological activity. masterorganicchemistry.com Amides are generally more stable towards hydrolysis than esters and can participate in different hydrogen bonding interactions. The synthesis of amides from carboxylic acids can be achieved through several methods. A common approach involves the activation of the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.
Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by dehydrating agents or coupling reagents. youtube.com Reagents such as dicyclohexylcarbodiimide (DCC) are used to promote the condensation reaction by removing water. youtube.com Tantalum(V) chloride (TaCl₅) has also been shown to effectively catalyze the amidation of various carboxylic acids with primary and secondary amines. researchgate.net
These transformations allow for the introduction of a wide array of substituents via the amine component, significantly expanding the chemical space available for analogue design. The properties of the resulting amide, including its basicity and hydrogen bonding potential, are influenced by the substituents on the amide nitrogen. masterorganicchemistry.com
| Method | Key Reagents | Description |
|---|---|---|
| Acyl Halide Formation | SOCl₂, (COCl)₂, PCl₅ | The carboxylic acid is first converted to a highly reactive acyl halide, which then reacts with an amine. masterorganicchemistry.com |
| Carbodiimide (B86325) Coupling | DCC, EDCI | A dehydrating agent facilitates the direct condensation of the carboxylic acid and amine. youtube.com |
| Catalytic Amidation | TaCl₅ | A catalyst promotes the selective formation of amides from the carboxylic acid and amine. researchgate.net |
Structural Diversification on the Quinoline (B57606) Ring System
Modifications to the quinoline core, including the position of substituents and the introduction of new chemical groups, can profoundly impact the molecule's interaction with biological targets.
The arrangement of the methyl groups on the quinoline ring is a critical determinant of molecular shape and electronic properties. Studies on different isomers of dimethylquinoline-3-carboxylic acid reveal that the specific placement of these substituents can lead to variations in biological activity. For example, comparing 6,7-dimethylquinoline-3-carboxylic acid with its positional isomers, such as 2,7-dimethylquinoline-3-carboxylic acid or 6,8-dimethylquinoline-3-carboxylic acid, can provide insights into the structure-activity relationship (SAR). ontosight.aiglpbio.com Each isomer presents a unique topology and electron distribution, which can affect how the molecule fits into a binding pocket or interacts with a receptor. The synthesis and comparative evaluation of such isomers are essential for understanding the spatial requirements for optimal biological effect.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 948294-50-6 | C₁₂H₁₁NO₂ | 201.22 |
| 2,7-Dimethylquinoline-3-carboxylic acid | 57847-75-7 | C₁₂H₁₁NO₂ | 201.22 |
| 6,8-Dimethylquinoline-3-carboxylic acid | 213013-16-2 | C₁₂H₁₁NO₂ | 201.22 |
Introducing halogens (e.g., F, Cl, Br) or additional alkyl groups onto the quinoline ring are established strategies for modulating a compound's properties. Halogenation can alter electronic properties, metabolic stability, and binding interactions. Alkylation, the addition of alkyl groups, can impact lipophilicity and steric profile.
A notable method for C-H alkylation of electron-deficient heterocycles like quinoline is the Minisci reaction. nih.gov This radical-based reaction typically uses alkyl radicals generated from carboxylic acids via decarboxylation, often employing silver nitrate (B79036) as a catalyst and an oxidant like ammonium (B1175870) persulfate. nih.gov This approach allows for the direct installation of sp³-rich alkyl fragments onto the heterocyclic core, which is a valuable strategy in medicinal chemistry for improving compound properties. nih.gov High-throughput experimentation has been used to screen and optimize conditions for such late-stage C-H alkylation reactions. nih.gov
For instance, new quinoline derivatives have been synthesized by incorporating pyrazolinone moieties. mdpi.com In one synthetic scheme, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with ethyl 3-aryl-2-cyanoacrylates, followed by treatment with hydrazine (B178648) hydrate (B1144303) to construct the pyrazole (B372694) ring system. mdpi.com Similarly, the synthesis of bisquinoline systems has been achieved through a one-pot protocol involving the Williamson ether synthesis between an ethyl 2-(halomethyl)quinoline-3-carboxylate and an 8-hydroxyquinoline, followed by hydrolysis of the ester. researchgate.net Such strategies, which link two or more heterocyclic systems, can lead to compounds with complex structures and novel pharmacological profiles.
Bioisosteric Replacement in this compound Scaffolds
The tetrazole ring is one of the most widely recognized and utilized non-classical bioisosteres of the carboxylic acid functional group. drughunter.combeilstein-journals.org This five-membered heterocyclic ring, containing four nitrogen atoms, effectively mimics the acidic proton and the spatial arrangement of the carboxylate group. researchgate.net The fusion of a tetrazole ring to a quinoline nucleus has been shown to enhance biological activity. chemrestech.com
The key physicochemical properties of tetrazole that make it an effective carboxylic acid bioisostere include its comparable acidity (pKa ≈ 4.5–4.9 for 1H-tetrazoles versus 4.2–4.5 for carboxylic acids) and its planar structure. nih.gov This similarity in acidity ensures that the tetrazole can engage in similar ionic interactions with biological targets as the parent carboxylic acid. researchgate.net Furthermore, the tetrazole group is generally more lipophilic than a carboxylic acid, which can lead to improved membrane permeability and oral bioavailability. chemrestech.comresearchgate.net
In the design of analogues of this compound, replacing the carboxylic acid at the 3-position with a 5-substituted-1H-tetrazole can be a strategic modification. This substitution is anticipated to maintain the necessary interactions with the biological target while potentially offering advantages in terms of metabolic stability. Carboxylic acids can be susceptible to conjugation reactions, such as the formation of acyl glucuronides, which can sometimes lead to toxicity. cambridgemedchemconsulting.com Tetrazoles, while also capable of undergoing metabolism (e.g., N-glucuronidation), form adducts that are generally less chemically reactive. nih.gov
The bioisosteric replacement of a carboxylic acid with a tetrazole has proven successful in numerous drug discovery programs, leading to marketed drugs with improved pharmacokinetic profiles. researchgate.netnih.gov For instance, in the development of angiotensin II receptor antagonists, this strategy was pivotal in converting a potent in vitro compound with poor oral bioavailability into the successful drug losartan. drughunter.com This precedent supports the application of this strategy to the this compound scaffold to generate novel analogues with potentially superior properties.
| Property | Carboxylic Acid | Tetrazole | Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Acidity (pKa) | ~4.2–4.5 | ~4.5–4.9 | Maintains similar ionic interactions with biological targets. nih.gov |
| Geometry | Planar | Planar | Mimics the spatial arrangement of the carboxylate group. nih.gov |
| Lipophilicity | Lower | Higher | Can improve membrane permeability and bioavailability. chemrestech.com |
| Metabolic Stability | Susceptible to acyl glucuronidation | Generally more stable; N-glucuronides are less reactive | Reduces the potential for formation of reactive metabolites. nih.govcambridgemedchemconsulting.com |
Beyond tetrazoles, other functional groups can serve as bioisosteres for carboxylic acids or other functionalities within the this compound scaffold, such as amides that could be derived from the carboxylic acid. Trifluoroethylamine and oxetane (B1205548) are two such examples that offer unique physicochemical properties.
The trifluoroethylamine group is often employed as a bioisostere for an amide bond. nih.govrsc.org The introduction of the trifluoromethyl group significantly reduces the basicity of the amine, making its pKa value closer to that of an amide. rsc.org This moiety is also hydrolysis-resistant, which can enhance the metabolic stability of a compound. rsc.org If the carboxylic acid of this compound were to be converted to an amide, further modification to a trifluoroethylamine could be a viable strategy to improve its pharmacokinetic profile by preventing enzymatic cleavage.
Oxetanes , four-membered cyclic ethers, have gained considerable attention in medicinal chemistry as versatile bioisosteres. nih.gov They can be used to replace carbonyl groups or gem-dimethyl groups, and oxetan-3-ol (B104164) has been investigated as a bioisostere for the carboxylic acid functional group. nih.govunimelb.edu.au The oxetane ring can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability. u-tokyo.ac.jp As a carboxylic acid surrogate, oxetan-3-ol is less acidic and more lipophilic, which can be advantageous for increasing membrane permeability, particularly for compounds targeting the central nervous system. nih.govrsc.org Replacing the carboxylic acid in the this compound scaffold with an oxetan-3-ol could therefore lead to analogues with improved brain penetration and a different pharmacokinetic profile.
| Bioisostere | Replaced Group | Key Physicochemical Effects | Potential Advantages in Analogue Design |
|---|---|---|---|
| Trifluoroethylamine | Amide | Reduces basicity, increases metabolic stability. rsc.org | Prevents hydrolytic cleavage of amide bonds, improving compound stability. nih.gov |
| Oxetane-3-ol | Carboxylic Acid | Less acidic, more lipophilic, can improve solubility. nih.govrsc.org | Enhances membrane permeability and metabolic stability. nih.govunimelb.edu.au |
Structure Activity Relationship Sar Investigations
Elucidation of Key Pharmacophore Features
The pharmacophore of a molecule comprises the essential steric and electronic features necessary for optimal interaction with a specific biological target. For the 6,7-dimethylquinoline-3-carboxylic acid scaffold, SAR studies have highlighted the distinct roles of the carboxylic acid group, the methyl substituents, and modifications at other positions on the quinoline (B57606) ring.
Role of the Carboxylic Acid Group in Target Binding
The carboxylic acid group at the C3 position is a crucial feature for the biological activity of many quinoline derivatives. Its importance is primarily attributed to its ability to act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active sites of target proteins.
For instance, in studies of quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, molecular docking simulations revealed that the carboxylic group forms two critical hydrogen bonds with the amino acid residues Lys68 and Asp175. nih.govresearchgate.net This anchoring interaction is vital for the proper orientation of the inhibitor within the ATP-binding pocket of the kinase. researchgate.net Similarly, in the context of 2,4-disubstituted quinoline-3-carboxylic acids designed as DNA minor groove binding agents, the carboxylate function is integral to the interaction with DNA. benthamdirect.comnih.govresearchgate.net
In other quinoline series, the necessity of an acidic group is also paramount. For example, in a class of quinoline-4-carboxylic acid inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase, the C4-carboxylic acid was identified as a region with a strict requirement for activity. nih.gov This underscores the general importance of the carboxylate moiety as a key pharmacophoric element for target recognition across different quinoline-based inhibitors.
Influence of Methyl Substituents at Positions 6 and 7
The substitution pattern on the benzo portion of the quinoline ring significantly modulates the compound's activity, selectivity, and pharmacokinetic properties. nih.gov While specific SAR studies focusing exclusively on the 6,7-dimethyl pattern of the titular compound are not extensively detailed, research on related quinazoline (B50416) and quinoline inhibitors provides valuable insights.
Modifications at positions 6 and 7 can influence potency and selectivity. nih.gov For example, in the development of antibacterial quinolones, a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 are known to dramatically enhance activity. slideshare.net In other series, substitutions on the benzo ring are crucial for establishing favorable hydrophobic interactions with the target protein. researchgate.net The presence of methyl groups, such as in this compound, generally increases the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions within a binding pocket, but may also affect solubility and metabolism. The precise impact of the 6,7-dimethyl arrangement is target-dependent and serves to fine-tune the electronic and steric profile of the scaffold.
Impact of Substituents at Other Quinoline Positions (e.g., C2, C4)
Substituents at other positions of the quinoline ring, particularly C2 and C4, play a significant role in defining the activity and selectivity of the molecule.
C2 Position: The C2 position is often a key site for modification. For inhibitors of dihydroorotate dehydrogenase, this position requires bulky, hydrophobic substituents for optimal activity. nih.gov In a series of protein kinase CK2 inhibitors, replacing a carbonyl group at C2 with a chlorine atom or an amino group was explored to modulate hydrogen bond formation. researchgate.net The most active compounds in that series were often 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov In other studies on 2,4-disubstituted quinoline-3-carboxylic acids, a carbonyl group at the C2 position was found to act as a hydrogen bond donor/acceptor with nucleic acid base pairs. nih.govresearchgate.net
C4 Position: As noted, the C4 position is critical when it holds the essential carboxylic acid group in the quinoline-4-carboxylic acid series. nih.gov In the quinoline-3-carboxylic acid series, modifications at C4 can also be influential. For instance, in compounds designed as DNA binding agents, various substituents at C4 are tolerated and can modulate the binding affinity and selectivity. benthamdirect.comnih.gov
The following table summarizes the general impact of substitutions at key positions on the quinoline ring based on various inhibitor classes.
| Position | Substituent Type | General Impact on Activity | Target Class Example |
| C3 | Carboxylic Acid | Essential for binding; forms key H-bonds. nih.govresearchgate.net | Protein Kinase CK2 nih.govresearchgate.net |
| C2 | Bulky/Hydrophobic | Increases potency. nih.gov | Dihydroorotate Dehydrogenase nih.gov |
| C2 | Amino Group | Increases potency. nih.gov | Protein Kinase CK2 nih.gov |
| C4 | Carboxylic Acid | Essential for binding in this specific scaffold. nih.gov | Dihydroorotate Dehydrogenase nih.gov |
| C6 | Electron-withdrawing (e.g., Fluoro) | Enhances activity. slideshare.net | Bacterial Gyrase (Fluoroquinolones) slideshare.net |
| C7 | Heterocyclic rings (e.g., Piperazine) | Enhances activity and modifies properties. slideshare.net | Bacterial Gyrase (Fluoroquinolones) slideshare.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of novel molecules before their synthesis, thereby saving time and resources. nih.govmdpi.com
While a specific QSAR model for this compound was not found, numerous studies have successfully applied this methodology to other quinoline derivatives. nih.gov The process involves generating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution.
Quantum-chemical descriptors: Derived from quantum mechanics calculations. researchgate.net
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Such models can highlight which properties are most important for activity and guide the rational design of more potent analogs. nih.gov For example, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors successfully developed a predictive model to design new compounds with potentially higher efficacy. nih.gov
Conformational Analysis and Bioactive Conformations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation—the "bioactive conformation"—that allows it to bind effectively to its target. This conformation is often elucidated through techniques like X-ray crystallography of ligand-protein complexes or computational methods such as molecular docking.
Molecular docking studies of related quinoline-3-carboxylic acids have provided insights into their likely bioactive conformations. researchgate.net For protein kinase CK2 inhibitors, docking simulations show the quinoline ring system positioned within a hydrophobic pocket formed by amino acid residues such as Ile95, Phe113, Ile174, Val66, and Met163. researchgate.net In this orientation, the plane of the quinoline ring is critical for establishing these hydrophobic contacts, while the C3-carboxylic acid group is positioned to form crucial hydrogen bonds that anchor the molecule in the active site. researchgate.net Similarly, for quinoline-4-carboxylic acid hybrids targeting dihydroorotate dehydrogenase, docking revealed that the compounds occupy a narrow tunnel within the enzyme, with the quinoline core making key interactions. nih.gov This suggests that the bioactive conformation of quinoline carboxylic acids is typically a relatively planar arrangement that facilitates insertion into binding pockets and precise positioning of key interacting groups like the carboxylate.
Ligand Efficiency and Lipophilic Efficiency in Series Optimization
In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. It is crucial to balance potency with physicochemical properties to ensure good "drug-like" characteristics such as solubility, permeability, and a favorable safety profile. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are metrics used to assess this balance. nih.govsciforschenonline.org
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms, N). It measures the binding energy per atom, providing an assessment of how efficiently the molecule uses its mass to achieve potency. wikipedia.org A higher LE value is generally desirable, especially in early-stage drug discovery.
Formula: LE = 1.4 * (pIC₅₀) / N wikipedia.org
Lipophilic Efficiency (LiPE or LLE): This metric evaluates the trade-off between potency (pIC₅₀) and lipophilicity (logP or logD). sciforschenonline.orgwikipedia.org Since high lipophilicity can lead to problems like poor solubility, high metabolic clearance, and off-target toxicity, it is beneficial to increase potency without a corresponding large increase in lipophilicity. sciforschenonline.org LiPE helps guide optimization toward compounds that achieve their potency through specific, optimized interactions rather than non-specific hydrophobic effects. nih.gov
Formula: LiPE = pIC₅₀ - logP wikipedia.org
Empirical evidence suggests that successful drug candidates often have high LiPE values, typically greater than 5 or 6. wikipedia.org These metrics are invaluable for comparing different chemical series and for prioritizing compounds for further development. nih.gov
The table below illustrates a hypothetical comparison of compounds using these efficiency metrics.
| Compound | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |
| A | 1000 | 6.0 | 4.0 | 20 | 0.42 | 2.0 |
| B | 100 | 7.0 | 4.5 | 25 | 0.39 | 2.5 |
| C | 50 | 7.3 | 3.0 | 22 | 0.46 | 4.3 |
| D | 10 | 8.0 | 2.5 | 24 | 0.47 | 5.5 |
In this example, Compound D would be considered the most promising lead for optimization, as it combines high potency with a favorable LiPE value, suggesting an efficient use of its structural features for binding.
Molecular Modeling and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org For 6,7-Dimethylquinoline-3-carboxylic acid, DFT calculations, commonly employing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (molecular geometry). ijastems.org
The process involves optimizing the molecule's geometry to find the lowest energy state, which corresponds to the most stable arrangement of its atoms. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. The quinoline (B57606) core is largely planar, and the calculations would confirm the degree of planarity and the orientation of the carboxylic acid group relative to the ring system. The electronic structure, describing the distribution of electrons within the molecule, is also a primary output of these calculations and forms the basis for further analysis. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures
| Parameter | Description | Typical Value Range |
|---|---|---|
| Bond Lengths | ||
| C=O | Carbonyl double bond in carboxylic acid | 1.20 - 1.22 Å |
| C-O | Carbonyl single bond in carboxylic acid | 1.34 - 1.36 Å |
| O-H | Hydroxyl bond in carboxylic acid | 0.96 - 0.98 Å |
| C-C (aromatic) | Carbon-carbon bonds within the quinoline ring | 1.37 - 1.45 Å |
| C-N (aromatic) | Carbon-nitrogen bonds within the quinoline ring | 1.32 - 1.38 Å |
| Bond Angles | ||
| O=C-O | Angle within the carboxylic acid group | ~123° |
| C-O-H | Angle within the carboxylic acid group | ~106° |
| C-N-C | Angle around the nitrogen in the quinoline ring | ~117° |
Note: These values are representative and derived from computational studies on similar quinoline carboxylic acid derivatives. researchgate.netiosrjournals.org
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. ijastems.orgwolfram.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net
For this compound, the MEP surface would reveal:
Negative Potential (Red/Yellow): Regions of negative potential are concentrated around the most electronegative atoms. These would be the oxygen atoms of the carbonyl and hydroxyl parts of the carboxylic acid group, as well as the nitrogen atom in the quinoline ring. researchgate.net These sites are prone to electrophilic attack and are key hydrogen bond acceptors.
Positive Potential (Blue): Regions of positive potential are typically found around hydrogen atoms. The most positive region would be the acidic hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic ring would also show positive potential. researchgate.net
Neutral Potential (Green): The carbon-rich aromatic rings and methyl groups would exhibit relatively neutral potential, representing the nonpolar, hydrophobic regions of the molecule.
The MEP surface is invaluable for predicting how the molecule will interact with other molecules, including biological receptors and substrates. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net
HOMO: This orbital acts as the primary electron donor. In quinoline derivatives, the HOMO is typically a π-orbital delocalized across the aromatic quinoline ring system. scirp.org
LUMO: This orbital acts as the primary electron acceptor. The LUMO is also usually a π*-antibonding orbital spread across the fused rings and often involves the carboxylic acid substituent. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and polarizability. nih.gov For similar quinoline derivatives, this gap is typically calculated to be in the range of 3.7 to 4.6 eV. dergipark.org.tr
Analysis of the FMOs helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy, which often correspond to the excitation of an electron from the HOMO to the LUMO (π→π* transition). scirp.orgnih.gov
Table 2: Key Electronic Properties from Frontier Molecular Orbital Analysis
| Property | Definition | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| ΔE Gap | E(LUMO) - E(HOMO) | A smaller gap implies higher reactivity and polarizability. nih.gov |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(E(LUMO) + E(HOMO)) / 2 | Measures the power of an atom/group to attract electrons. |
DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structure validation. mdpi.com
Vibrational Frequencies (IR/Raman): Theoretical vibrational spectra can be computed, showing the characteristic frequencies corresponding to the molecule's vibrational modes. iosrjournals.org For this compound, key predicted peaks would include:
O-H stretching of the carboxylic acid (broad band, ~3000 cm⁻¹).
C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹).
C=O stretching of the carbonyl group (strong peak, ~1700-1750 cm⁻¹). nih.gov
C=C and C=N stretching within the quinoline ring (~1450-1650 cm⁻¹). mdpi.comnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would reflect its electronic environment:
¹H NMR: Aromatic protons would appear in the ~7.5-9.0 ppm range. The two methyl groups would show singlets in the ~2.5 ppm region. The acidic proton of the carboxylic acid would be highly deshielded, appearing at >13 ppm, especially if involved in hydrogen bonding. mdpi.com
¹³C NMR: The carbonyl carbon would have a chemical shift around 165-175 ppm. Aromatic carbons would resonate between ~118-150 ppm. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is central to drug discovery, helping to identify and optimize potential drug candidates. For this compound, docking simulations can predict its binding mode and affinity to various biological targets. nih.gov
After a docking simulation places the ligand into the receptor's binding site, the resulting complex is analyzed to identify the key intermolecular interactions that stabilize the binding. mdpi.com
Hydrogen Bonding: This is a critical interaction for molecules with donor and acceptor groups. nih.gov The carboxylic acid moiety of this compound is an excellent hydrogen bonding partner, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. The quinoline nitrogen can also act as a hydrogen bond acceptor. These groups can interact with polar amino acid residues like Serine, Threonine, Aspartate, or Glutamate in a protein active site. researchgate.net
Salt Bridges: If the local pH of the binding site is above the pKa of the carboxylic acid, the group will be deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group can form strong electrostatic interactions, known as salt bridges, with positively charged residues such as Lysine (Lys) or Arginine (Arg). nih.gov
Hydrophobic Interactions: The fused aromatic rings and the two methyl groups constitute the hydrophobic region of the molecule. This part can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid side chains like Valine, Leucine, Isoleucine, and Phenylalanine. nih.gov Furthermore, the planar quinoline ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). researchgate.net
These interactions collectively determine the binding affinity and specificity of the molecule for its biological target.
Table 3: Potential Intermolecular Interactions for this compound in a Protein Binding Site
| Interaction Type | Moiety on Ligand | Potential Protein/DNA Partner |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Quinoline Nitrogen | Arg, Lys, Ser, Thr, Gln, Asn, Main-chain N-H |
| Salt Bridge | Carboxylate (-COO⁻) | Lys, Arg, His (protonated) |
| Hydrophobic/van der Waals | Dimethyl-substituted benzene (B151609) ring | Val, Leu, Ile, Ala, Met, Pro |
| π-π Stacking | Quinoline ring system | Phe, Tyr, Trp, His, DNA bases (e.g., Adenine, Guanine) nih.govresearchgate.net |
Identification of Key Residues in Binding Pockets
Molecular docking studies are instrumental in predicting the binding orientation of a ligand within a protein's active site and identifying the key amino acid residues that stabilize the interaction. For the class of 3-quinoline carboxylic acid derivatives, which are investigated as inhibitors of protein kinase CK2, computational analyses have elucidated critical contacts within the enzyme's ATP-binding site. researchgate.net
Research based on molecular modeling shows that the quinoline heterocycle of these inhibitors forms significant hydrophobic contacts with a specific set of amino acid residues. researchgate.net These interactions are crucial for the affinity and binding of the inhibitor. The key residues identified in the hydrophobic pocket include Val66, Ile95, Met163, and Ile174. researchgate.net Furthermore, a π-π stacking interaction with the residue Phe113 is consistently observed, which provides additional stabilization for the inhibitor-enzyme complex. researchgate.net Understanding these specific interactions is vital for the rational design of new derivatives with improved inhibitory activity against protein kinase CK2. nih.gov
The table below summarizes the key interactions between 3-quinoline carboxylic acid derivatives and the binding pocket of Protein Kinase CK2 as identified through molecular modeling. researchgate.net
| Amino Acid Residue | Interaction Type | Role in Binding |
|---|---|---|
| Val66 | Hydrophobic | Contributes to affinity and anchoring within the pocket. |
| Ile95 | Hydrophobic | Forms part of the hydrophobic pocket, stabilizing the ligand. |
| Phe113 | π-π Stacking | Provides significant stabilization of the quinoline ring system. |
| Met163 | Hydrophobic | Enhances binding through hydrophobic interactions. |
| Ile174 | Hydrophobic | Participates in the hydrophobic enclosure of the ligand. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the binding over time. MD simulations are employed to understand the detailed binding mechanisms and to compare the binding modes of different inhibitors. nih.gov
For inhibitors targeting protein kinase CK2, MD simulations can be carried out to assess the conformational stability of the protein-ligand complex. nih.gov By simulating the movement of every atom in the system over a period of nanoseconds, researchers can observe whether the inhibitor remains stably bound in its predicted orientation or if it undergoes significant conformational changes. This analysis helps to validate the docking results and provides a more accurate representation of the binding event. nih.gov These computational studies can reveal detailed structural information that is crucial for designing new molecules with potentially higher potency. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. The conformations of active compounds obtained from molecular docking studies can be used to generate pharmacophore models. itmedicalteam.pl These models serve as 3D queries for virtual screening, a process where large libraries of chemical compounds are computationally searched to identify new potential inhibitors. isofts.kiev.ua
This approach has been successfully applied in the search for new protein kinase CK2 inhibitors. isofts.kiev.ua In one such study, a virtual screening workflow involving both molecular docking and pharmacophore screening was utilized. isofts.kiev.ua From a library of small organic compounds, 298 candidates were selected for biochemical testing based on the screening results. isofts.kiev.ua Subsequent in vitro experiments confirmed that 18 of these compounds displayed inhibitory activity against CK2, with IC50 values ranging from 1.4 to 20 μM. isofts.kiev.ua This demonstrates the effectiveness of combining pharmacophore modeling and virtual screening to efficiently identify novel and effective enzyme inhibitors, which are excellent candidates for further drug development. isofts.kiev.ua
The general steps involved in a virtual screening campaign using pharmacophore modeling are outlined in the table below.
| Step | Description | Objective |
|---|---|---|
| 1. Ligand Set Selection | A set of known active molecules with structural diversity is selected. | To provide the basis for generating a reliable pharmacophore model. |
| 2. Pharmacophore Model Generation | The 3D structures and chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) of the active ligands are aligned to create a consensus model. | To define the key spatial arrangement of features required for biological activity. |
| 3. Model Validation | The model is tested for its ability to distinguish known active compounds from inactive ones (decoys). | To ensure the model has predictive power and is not a result of random chance. |
| 4. Virtual Screening | The validated pharmacophore model is used as a filter to search large compound databases (e.g., ZINC, ChemDiv). | To rapidly identify molecules from the database that match the pharmacophore query. |
| 5. Hit Filtering and Selection | The initial hits are further filtered using other criteria (e.g., molecular docking, ADMET properties) to select the most promising candidates. | To prioritize a smaller, more manageable number of compounds for experimental testing. |
Biological Target Identification and Mechanistic Studies
Enzyme Inhibition and Modulation
The quinoline (B57606) carboxylic acid structure is a key pharmacophore that has been successfully utilized in the design of potent enzyme inhibitors. These compounds target specific enzymes involved in critical metabolic and signaling pathways.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
6,7-Dimethylquinoline-3-carboxylic acid belongs to the class of 4-quinoline carboxylic acids, which have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). nih.govresearchgate.net DHODH is a crucial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway, the oxidation of dihydroorotate to orotate. nih.govnih.gov Inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. nih.gov Consequently, DHODH inhibition has been explored as a therapeutic strategy for various conditions, including cancer, autoimmune disorders, and parasitic diseases. nih.govdntb.gov.ua
The development of quinoline-based DHODH inhibitors has often been guided by a structure-based approach, aiming to improve interactions within the enzyme's binding pocket, which was originally identified for inhibitors like brequinar. nih.govresearchgate.net Research has led to the discovery of potent quinoline analogues with significant inhibitory activity. nih.gov For instance, strategic modifications to the quinoline scaffold to form new hydrogen-bonding interactions with key residues like T63 and Y356 in the DHODH binding pocket have yielded compounds with nanomolar efficacy. nih.gov
Table 1: Inhibitory Activity of Selected Quinoline-Based Analogues against DHODH
| Compound | DHODH IC50 (nM) |
|---|---|
| Analogue 41 | 9.71 ± 1.4 |
| Analogue 43 | 26.2 ± 1.8 |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 |
Data sourced from a study on the structure-guided design of quinoline carboxylic acids as DHODH inhibitors. nih.gov
Protein Kinase Inhibition (e.g., HER-2, EGFR, CK2)
While direct studies on this compound as a protein kinase inhibitor are not extensively detailed in the available research, the broader quinoline and quinazoline (B50416) scaffolds are fundamental components of numerous approved kinase inhibitors. mdpi.commdpi.com These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov
Inhibitors targeting the Human Epidermal Growth Factor Receptor (HER) family, including EGFR (HER1) and HER2, often feature these core structures. nih.govresearchgate.net For example, afatinib (B358) and dacomitinib (B1663576) are potent irreversible inhibitors of the EGFR/HER2/HER4 kinases that are based on an anilinoquinazoline (B1252766) framework. mdpi.commdpi.com They function by competing for the ATP binding site in the kinase domain. mdpi.com Afatinib forms a covalent bond with a conserved cysteine residue (Cys797 in EGFR), leading to irreversible inhibition of tyrosine kinase activity and subsequent blockage of downstream signaling pathways that control cell growth and survival. mdpi.com
The established success of these scaffolds suggests the potential for developing quinoline-based compounds, such as derivatives of this compound, as selective protein kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected Quinoline/Quinazoline-Based Drugs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Dacomitinib | EGFR | 6.0 |
| HER2 | 45.7 | |
| HER4 | 73.7 | |
| Afatinib | EGFR (single/double mutant) | 10 |
Data sourced from studies on the biological activities of approved EGFR inhibitors. mdpi.commdpi.com
Receptor Interaction and Signal Transduction Modulation
Beyond intracellular enzymes, quinoline derivatives have been investigated for their ability to interact with cell surface receptors, thereby modulating signal transduction pathways.
Pathways Involved in Cellular Processes
The inhibition of key enzymes and modulation of receptors by this compound and its analogues ultimately impact fundamental cellular processes, most notably the cell division cycle.
Interference with Cell Cycle Progression
A direct consequence of DHODH inhibition is the interference with cell cycle progression. nih.gov The depletion of pyrimidines, which are essential building blocks for DNA synthesis, effectively halts the cell cycle in the S-phase. nih.gov During the S-phase, the cell replicates its DNA, a process that requires a sufficient and continuous supply of nucleotides. nih.gov By blocking the de novo synthesis of pyrimidines, DHODH inhibitors like the quinoline carboxylic acids create a state of nucleotide starvation, preventing cells from completing DNA replication and thus arresting their proliferation. nih.gov This mechanism is a key component of the anti-proliferative and anti-cancer effects observed with this class of compounds. nih.gov
Modulation of Cellular Signaling Pathways
Currently, there is no specific research data available that elucidates the direct effects of this compound on distinct cellular signaling pathways. The scientific community has not yet published findings that would detail its specific molecular interactions or its potential to modulate key signaling cascades involved in cellular processes such as proliferation, differentiation, or apoptosis.
However, it is pertinent to note that the quinoline-3-carboxylic acid scaffold, to which this compound belongs, is a recognized pharmacophore in medicinal chemistry. Derivatives of quinoline-3-carboxylic acid have been investigated for a range of biological activities, including potential anticancer properties. nih.govontosight.ai The mechanism of action for such compounds often involves the inhibition of essential enzymes or the disruption of cellular processes that are governed by specific signaling pathways. Further investigation is required to determine if this compound exhibits similar activities and to identify the specific pathways it may modulate.
ATP-Binding Cassette (ABC) Transporter Modulation (e.g., CFTR)
There is no available scientific literature detailing the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or other ATP-Binding Cassette (ABC) transporters by this compound. ABC transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes. wikipedia.org
While direct evidence for this compound is absent, some research has explored the interaction of other quinoline derivatives with ABC transporters. For instance, certain 4-anilino-quinolines have been synthesized and evaluated as inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ABC transporter implicated in multidrug resistance in cancer. nih.gov These studies suggest that the quinoline nucleus can serve as a scaffold for the development of ABC transporter modulators. However, it is crucial to emphasize that these findings are not directly applicable to this compound, and dedicated research is necessary to ascertain its potential effects on CFTR or any other ABC transporter.
Advanced Applications in Medicinal Chemistry Research
Development of Targeted Therapeutic Agents
The inherent versatility of the quinoline-3-carboxylic acid scaffold has allowed for its exploration in various therapeutic areas. By modifying the substituents on the quinoline (B57606) ring, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the development of agents with potential applications in oncology, infectious diseases, and inflammatory conditions.
Anticancer Agent Research
The quest for more effective and selective anticancer agents has led to the investigation of numerous heterocyclic compounds, with quinoline derivatives showing considerable promise. Research into quinoline-3-carboxylic acids and their analogues has revealed significant antiproliferative activity against a variety of cancer cell lines.
Antiproliferative Activity and Selective Toxicity:
Studies have demonstrated that derivatives of quinoline-3-carboxylic acid can exhibit potent antiproliferative effects. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). nih.gov A key aspect of this research is the enhancement of selectivity towards cancer cells over non-cancerous cells. nih.gov One strategy to achieve this involves modifying the pKa value of the compounds, which can lead to better drug accumulation in the acidic tumor microenvironment. nih.gov This approach aims to minimize the distribution of the drug in healthy tissues, thereby reducing potential side effects. nih.gov
Furthermore, a broad range of quinoline derivatives have been evaluated for their cytotoxic effects. For example, certain quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid derivatives have demonstrated remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov In some cases, the antiproliferative propensities of these compounds have been found to be comparable or even superior to established chemotherapeutic agents like cisplatin (B142131) in specific cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the chelation of divalent metals, a process facilitated by the proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. nih.gov
| Compound Class | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (breast cancer), K562 (chronic myelogenous leukemia) | Micromolar inhibition, enhanced selectivity over non-cancerous cells. | nih.gov |
| Quinoline-2, -3, and -4-carboxylic acid derivatives | MCF7 (breast cancer), HELA (cervical cancer) | Significant growth inhibition. | nih.gov |
| Gemifloxacin (a fluoroquinolone antibiotic with a quinoline core) | SW480, HCT116, CACO2 (colorectum), PANC1 (pancreatic), PC3 (prostate), T47D (mammary), A375 (lung), A549 (melanoma) | Exceptional and differential antiproliferation propensities. | nih.gov |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (breast cancer) | Significant anti-proliferative activity with an IC50 value of 1.73 ± 0.27 μg/mL. | mdpi.com |
Antimicrobial Agent Development
The quinoline scaffold is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics. Research continues to explore new quinoline-3-carboxylic acid derivatives to combat the growing threat of antimicrobial resistance.
Antibacterial, Antifungal, Antimalarial, and Antituberculosis Research:
A variety of quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids demonstrated significant antibacterial activity and weak antifungal activity. researchgate.net One compound from this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was found to be particularly potent against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net
In the realm of antifungal research, while some quinoline-3-carboxylic acid derivatives have shown only weak activity, the broader class of quinoline compounds has been recognized for its antifungal potential. mdpi.com The development of novel coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline moiety has yielded compounds with significant activity against plant pathogenic bacteria, suggesting the potential for broader antimicrobial applications. acs.org
The quinoline core is also central to many antimalarial drugs. Although specific research on the antimalarial activity of 6,7-Dimethylquinoline-3-carboxylic acid is not prominent, the general class of quinoline derivatives continues to be a major focus in the search for new treatments for malaria. ontosight.ai Similarly, the potential for antituberculosis activity within the quinoline class remains an active area of investigation.
| Compound Class/Derivative | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae | Potent in vitro antimicrobial activity with MIC values ranging from 1 to 4.1 µg/mL. | researchgate.net |
| Coumarin-3-carboxylic acid derivatives with a thioether quinoline moiety | Xanthomonas oryzae pv oryzae, Ralstonia solanacearum, Acidovorax citrulli | Significant antibacterial activity. Compound A9 showed EC50 values of 11.05 and 8.05 μg/mL against Xoo and Aac respectively. | acs.org |
| Quinoline carboxamide analogues | Aeromonas and Enterococcus species | Promising activity against Aeromonas and Enterococcus species. | researchgate.net |
Use as Chemical Probes and Tools in Biological Systems
Beyond their therapeutic potential, quinoline derivatives are increasingly being utilized as chemical probes and tools to study biological systems. The inherent fluorescent properties of the quinoline scaffold make it particularly attractive for the development of sensors and imaging agents. nanobioletters.com
Quinoline-based fluorescent probes have been designed for the detection of biologically important metal ions, such as zinc (Zn²⁺). nanobioletters.comnih.gov These probes can be engineered to exhibit changes in their fluorescence upon binding to the target ion, allowing for real-time monitoring and imaging in living cells. nanobioletters.com The modular nature of the quinoline scaffold allows for the rational design of probes with predictable photophysical properties. nih.gov By strategically modifying different domains of the quinoline molecule, researchers can tune its fluorescence and targeting capabilities for various applications. nih.gov While the use of this compound specifically as a chemical probe is not well-documented, the broader quinoline class represents a versatile platform for the development of such tools. acs.org
Building Blocks for Complex Molecule Synthesis in Drug Discovery
The quinoline-3-carboxylic acid framework serves as a valuable building block for the synthesis of more complex molecules in the field of drug discovery. Its chemical structure provides a versatile starting point for the construction of a wide range of derivatives with diverse pharmacological activities. mdpi.comrsc.org
The synthesis of quinoline-3-carboxylic acids can be achieved through various established methods, which can then be further functionalized to create libraries of novel compounds. rsc.org For example, 7-substituted quinolin-2(1H)-one-3-carboxylic acids can be converted to 7-substituted 2-chloroquinoline-3-carboxylic acids, which are key intermediates for the synthesis of more complex heterocyclic systems. nih.gov Furthermore, the diastereoselective synthesis of related tetrahydroisoquinoline-1-carboxylic acids highlights the utility of these scaffolds in creating stereochemically defined molecules, which is crucial for optimizing drug-receptor interactions. mdpi.com The ability to readily modify the quinoline-3-carboxylic acid core makes it an important tool for medicinal chemists in the lead optimization phase of drug development. mdpi.comresearchgate.net
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the design of novel compounds, including derivatives of 6,7-Dimethylquinoline-3-carboxylic acid. nih.gov These computational tools are being applied at various stages of the drug discovery pipeline to enhance efficiency and success rates. nih.govmdpi.com ML algorithms, such as Deep Learning (DL), can analyze vast datasets of chemical structures and biological activities to identify promising molecular features and predict the properties of new, unsynthesized compounds. mdpi.comnih.gov
Table 1: Applications of AI/ML in Quinoline-3-Carboxylic Acid Derivative Design
| Application Area | AI/ML Technique | Potential Impact on Compound Design |
| Target Identification | Deep Learning, Neural Networks | Predicts potential biological targets for the quinoline (B57606) scaffold. mdpi.com |
| De Novo Design | Generative Adversarial Networks (GANs) | Creates novel this compound derivatives with desired properties. springernature.com |
| Virtual Screening | Support Vector Machines, Random Forest | Rapidly screens large compound libraries to identify potential hits. nih.gov |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Forecasts the pharmacokinetic and toxicity profiles of new derivatives. mdpi.com |
| Retrosynthesis Planning | AI-powered algorithms | Suggests efficient synthetic pathways for computer-generated molecules. nih.gov |
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The development of innovative and sustainable synthetic methods is a key focus in modern organic chemistry. For quinoline-3-carboxylic acids, research is moving towards greener, more efficient, and atom-economical synthetic routes. Traditional methods are being refined and new ones are being developed to reduce waste, avoid harsh reagents, and improve yields.
Recent advancements include the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve energy efficiency in the preparation of quinoline derivatives. nih.gov Methodologies such as the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are being employed for the diastereoselective synthesis of related tetrahydroisoquinoline-1-carboxylic acid derivatives, showcasing the trend towards more controlled and sophisticated synthetic strategies. mdpi.comnih.gov The development of one-pot reactions and catalytic processes using earth-abundant metals are also active areas of research, aiming to streamline the synthesis of complex quinoline structures from simple precursors. These modern approaches not only make the synthesis of compounds like this compound more environmentally friendly but also facilitate the rapid generation of diverse analogs for biological screening.
Exploration of Polypharmacology and Multi-Target Approaches
The "one-drug, one-target" paradigm is increasingly being complemented by polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comresearchgate.net The quinoline scaffold, including this compound, is being actively investigated for its potential as a privileged structure for developing multi-target agents. mdpi.com
In silico studies have demonstrated the potential of quinoline-based compounds to act as multi-target inhibitors. mdpi.com For instance, researchers are designing quinoline derivatives to concurrently inhibit enzymes crucial in cancer progression, such as topoisomerase I and bromodomain-containing protein 4 (BRD4), or enzymes implicated in neurodegeneration, like cholinesterases and monoamine oxidases. mdpi.comresearchgate.net By using computational tools like molecular docking and pharmacophore modeling, scientists can design molecules that fit the active sites of several target proteins. mdpi.comnih.gov This strategy aims to achieve enhanced therapeutic efficacy and reduce the likelihood of drug resistance compared to single-target therapies. nih.gov
Advanced Spectroscopic Techniques for In-Depth Characterization
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is essential for its development. Advanced spectroscopic and analytical techniques are crucial for this in-depth characterization. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide fundamental structural information, more sophisticated methods offer deeper insights. nih.govmdpi.com
Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. nih.govnih.gov DFT calculations can predict vibrational frequencies (FT-IR, FT-Raman), electronic transitions (UV-Vis), and NMR chemical shifts, which helps in the precise assignment of experimental spectra. nih.govnih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to unambiguously determine the connectivity of atoms within the molecule. Furthermore, high-resolution mass spectrometry (HRMS) provides exact molecular weight information, confirming the elemental composition. frontiersin.org For crystalline samples, X-ray diffraction (XRD) analysis can elucidate the precise solid-state conformation and intermolecular interactions, which are vital for understanding the material's properties. nih.gov
Table 2: Spectroscopic and Computational Methods for Characterization
| Technique | Type of Information Provided | Reference |
| ¹H and ¹³C NMR | Core atomic framework and chemical environment of protons and carbons. | nih.gov |
| FT-IR / FT-Raman | Identification of functional groups and vibrational modes. | nih.gov |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugation within the molecule. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula confirmation. | frontiersin.org |
| Density Functional Theory (DFT) | Theoretical prediction of geometric parameters and spectroscopic data. | nih.govnih.gov |
| X-ray Diffraction (XRD) | Solid-state structure, bond lengths, angles, and intermolecular interactions. | nih.gov |
Expanding Biological Activity Profiling
Initial research into quinoline-3-carboxylic acid derivatives has revealed a wide spectrum of biological activities. The future of research on this compound involves a systematic and expanded profiling of its biological effects to uncover new therapeutic applications. This goes beyond primary screening and involves testing the compound against a broad array of biological targets.
The quinoline nucleus is a well-established pharmacophore found in compounds with antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai Future research will likely involve screening this compound and its derivatives against diverse panels of cancer cell lines, various strains of bacteria and fungi, and key enzymes involved in a range of diseases. nih.govmdpi.com For example, quinoline derivatives have been investigated as inhibitors of protein kinase CK2 and as potential DNA minor groove-binding agents in cancer therapy. nih.govnih.gov Additionally, computational target fishing and inverse virtual screening are being used to identify potential, previously unknown biological targets for this class of compounds, opening up new avenues for drug repurposing and discovery. frontiersin.org
Q & A
Q. What are the common synthetic routes for preparing 6,7-disubstituted quinoline-3-carboxylic acid derivatives, and how are reaction conditions optimized?
The Friedländer condensation is widely used, involving salicylaldehyde analogs and β-ketoesters under acidic or basic conditions. For example, one-pot synthesis with methylenedioxy-bearing precursors in ethanol under reflux achieves moderate yields (~50–70%) . Alternative methods include hydrolysis of ester precursors (e.g., ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate) using sodium hydroxide in ethanol/water, followed by acidification and recrystallization to isolate the carboxylic acid . Optimization involves adjusting solvent polarity (e.g., 60% ethanol for solubility), temperature (reflux at 80–90°C), and stoichiometric ratios of reagents.
Q. How are quinoline-3-carboxylic acid derivatives purified, and what challenges arise during crystallization?
Recrystallization from 95% ethanol is standard for removing unreacted intermediates and salts. Challenges include low solubility of halogenated derivatives (e.g., chloro-substituted analogs), requiring mixed solvents (ethanol/water) or gradient cooling. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis . For compounds with spectral discrepancies (e.g., unexpected NMR shifts), repeated recrystallization or column chromatography may be necessary .
Q. What spectroscopic techniques are critical for characterizing 6,7-dimethylquinoline-3-carboxylic acid derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C6/C7) and aromatic proton environments. Discrepancies between observed and theoretical shifts (e.g., upfield/downfield deviations in di-tert-butylbenzofuran analogs) require DFT calculations for validation .
- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and methyl C–H stretches (~2850–2960 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
Q. How does solvent selection impact the solubility and stability of quinoline-3-carboxylic acid derivatives?
Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays but may degrade halogenated derivatives over time. Aqueous ethanol (20–60%) is preferred for hydrolysis and recrystallization . Storage at room temperature in amber vials under inert gas (N₂/Ar) prevents oxidation of methyl substituents .
Advanced Research Questions
Q. How do structural modifications at C6/C7 influence the biological activity of quinoline-3-carboxylic acids?
- Methyl vs. Methoxy Groups : Methyl groups enhance lipophilicity, improving membrane permeability, while methoxy groups increase electron density, affecting binding to bacterial DNA gyrase (e.g., fluoroquinolone analogs) .
- Halogenation : Chloro or fluoro substituents at C6/C7 improve antibacterial potency by stabilizing interactions with target enzymes (e.g., 1-ethyl-6-fluoro-7-piperazinyl derivatives show 10-fold higher activity than oxolinic acid) . Structure-activity relationship (SAR) studies recommend balancing hydrophobicity and hydrogen-bonding capacity for optimized pharmacokinetics .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
Discrepancies in NMR/IR data (e.g., unexpected splitting or peak broadening) may arise from dynamic effects (e.g., rotamers in di-tert-butylbenzofuran derivatives) or crystal packing. Strategies include:
- Variable-Temperature NMR : To detect conformational flexibility .
- X-ray Crystallography : Resolves ambiguities in substituent orientation .
- DFT Simulations : Compare optimized geometries with experimental data to identify steric or electronic anomalies .
Q. What strategies enable selective functionalization of the quinoline ring for derivatization?
- Electrophilic Aromatic Substitution : Methyl and methoxy groups direct reactions to C5/C8 positions.
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C2 using palladium catalysts .
- Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., ethyl ester formation) prevents side reactions during modifications .
Q. How can reaction yields be improved in large-scale synthesis of this compound derivatives?
- Green Chemistry Approaches : Replace traditional solvents (DMF, THF) with water or ethanol under microwave irradiation to reduce energy use .
- Catalyst Optimization : Keplerate-type catalysts achieve near-quantitative yields (~97%) in amination reactions by enhancing regioselectivity .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR, Raman) identifies reaction endpoints, minimizing byproducts .
Methodological Notes
- Data Validation : Cross-reference experimental spectra with computational models to address anomalies .
- Reaction Scalability : Pilot plant trials (e.g., 100 g batches) ensure reproducibility before commercial-scale synthesis .
- Safety Protocols : Use flame-retardant lab coats and respiratory protection when handling fine powders or halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
